6-Bromopicolinic acid chloride
Overview
Description
6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .
Synthesis Analysis
The synthesis of 6-Bromopicolinic acid chloride has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of 6-Bromopicolinic acid chloride includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
.
Chemical Reactions Analysis
The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .
Physical And Chemical Properties Analysis
6-Bromopicolinic acid chloride has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .
Scientific Research Applications
Synthesis and Structural Analysis
6-Bromopicolinic acid chloride is used in various synthesis processes and structural studies. For instance, it plays a crucial role in the synthesis of bipyridine compounds, as demonstrated by Cassol et al. (2000), who developed high-yielding preparations of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline (Cassol, Demnitz, Navarro, & Neves, 2000). Additionally, Kukovec and Popović (2009) highlighted its use in the formation of polymorphs of cobalt(II) complexes, where different pH values influenced the formation of triclinic and monoclinic polymorphs (Kukovec & Popović, 2009).
Photochemical and Photobiological Studies
6-Bromopicolinic acid chloride is also significant in photochemical research. Rollet and Richard (2006) studied the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids, revealing contrasting effects of bromide and chloride in these reactions (Rollet & Richard, 2006). Another study by the same authors investigated the photodehalogenation of 6-chloro and 6-bromopicolinic acids, contributing to the understanding of these compounds' photochemistry in different solvents (Rollet, Richard, & Pilichowski, 2006).
Coordination Chemistry and Magnetic Properties
In coordination chemistry, 6-bromopicolinic acid chloride has been used to study copper(II) complexes, as shown by Kukovec et al. (2008), who examined the synthesis, spectroscopic, thermal, and magnetic properties of such complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008). This includes investigations into the different coordination modes and the impact on magnetic properties.
Catalysis and Coupling Reactions
The compound is also employed in catalysis, as evidenced by Bernhardson, Widlicka, and Singer (2019), who identified 6-hydroxypicolinamide ligands derived from 6-bromopicolinic acid for Cu-catalyzed couplings of heteroaryl bromides and chlorides (Bernhardson, Widlicka, & Singer, 2019).
Pseudopolymorphism Studies
Pseudopolymorphism studies involving nickel(II) complexes with 6-bromopicolinic acid have been conducted by Kukovec and Popović (2009), providing insights into the different crystal structures and thermal stability of these complexes (Kukovec & Popović, 2009).
Additional Applications
Further applications include studies in organometallic chemistry, as highlighted by Dömötör et al. (2017), who explored complex formation processes with 6-methylpicolinic acid, a related compound (Dömötör et al., 2017), and in the field of material sciences for the development of novel monomers and polymers (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopicolinic acid chloride |
Synthesis routes and methods I
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Synthesis routes and methods II
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